5-(Tert-butylamino)-5-oxopentanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(tert-butylamino)-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)10-7(11)5-4-6-8(12)13/h4-6H2,1-3H3,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQLBZCBTKHNNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 5 Tert Butylamino 5 Oxopentanoic Acid and Its Derivatives
Retrosynthetic Analysis and Strategic Disconnections for Amide and Keto-Acid Formation
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic route. For 5-(tert-butylamino)-5-oxopentanoic acid, the most logical and common disconnection is at the amide bond (C-N bond). amazonaws.com
Primary Disconnection (Amide Bond): The C-N amide bond is disconnected to yield two synthons: an acyl cation synthon derived from the glutaric acid backbone and a tert-butylamine (B42293) synthon. The corresponding synthetic equivalents for these synthons are typically glutaric acid or a more reactive derivative, such as glutaric anhydride (B1165640) or an acyl chloride, and tert-butylamine. This approach is the most direct and widely employed strategy for synthesizing N-substituted glutaramic acids.
Retrosynthetic Path: Target Molecule: this compound Disconnection: C(O)-N bond Synthons: Glutaroyl cation + tert-butylamine Synthetic Equivalents: Glutaric Anhydride + tert-Butylamine
This primary disconnection is advantageous due to the ready availability and relatively low cost of both glutaric anhydride and tert-butylamine. The reaction involves a nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the ring-opening of the anhydride and formation of the desired mono-amide carboxylic acid.
For more complex derivatives, such as those containing a keto group, further disconnections would be necessary. For instance, a keto-acid derivative could be disconnected via an aldol (B89426) or Claisen condensation strategy, revealing simpler ketone and ester building blocks.
Classical and Modern Approaches to Amide Bond Formation in Complex Molecules
The formation of the amide bond is one of the most crucial and frequently performed reactions in organic synthesis. ucl.ac.uk The synthesis of this compound, which features a sterically hindered tert-butyl group, can be achieved through various classical and modern methods.
Classical amide synthesis often involves the direct condensation of a carboxylic acid and an amine, which requires high temperatures to remove the water formed as a byproduct. youtube.com A more common and milder approach is to activate the carboxylic acid group to make it more susceptible to nucleophilic attack by the amine. This is typically achieved using stoichiometric quantities of coupling reagents. ucl.ac.uk
These reagents react with the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea, an active ester, or a mixed anhydride, which is then readily attacked by the amine. luxembourg-bio.com The use of hindered amines like tert-butylamine can sometimes be challenging, requiring robust activation methods. nih.gov
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Full Name | Byproduct | Key Features |
| DCC | Dicyclohexylcarbodiimide (B1669883) | Dicyclohexylurea (DCU) | Effective and inexpensive; DCU byproduct is often insoluble and easily filtered. luxembourg-bio.com |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) | Water-soluble urea derivative | Byproduct is easily removed by aqueous workup, making it popular in solution-phase synthesis. ucl.ac.uk |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Guanidinium derivative | Highly efficient, even for sterically hindered amines and racemization-prone substrates. ucl.ac.uk |
| T3P | n-Propylphosphonic acid anhydride | Phosphonic acid derivatives | A versatile and powerful reagent with easily removable, water-soluble byproducts. ucl.ac.uk |
The general mechanism involves the activation of the carboxylic acid by the coupling agent, followed by nucleophilic attack from the amine to form a tetrahedral intermediate, which then collapses to form the amide bond and release the byproduct. luxembourg-bio.com
To overcome the poor atom economy and large amounts of waste generated by stoichiometric activating agents, significant research has focused on developing catalytic methods for amide bond formation. ucl.ac.uknih.gov These methods offer greener and more efficient alternatives.
Organocatalysis: Boron-based catalysts, particularly boric acid and its derivatives, have emerged as effective catalysts for the direct amidation of carboxylic acids and amines. organic-chemistry.org The proposed mechanism involves the formation of a mixed anhydride or an acylborate intermediate, which acts as the acylating agent. sciepub.com This intermediate reacts with the amine to form the amide and regenerates the boric acid catalyst. sciepub.com These reactions are often carried out at elevated temperatures to facilitate the removal of water.
Metal Catalysis: Various transition metal catalysts have been developed for amidation reactions.
Copper Catalysis: Copper-based systems, such as those using copper(I) or copper(II) salts, can catalyze the coupling of carboxylic acids with amines or the amidation of arylboronic acids with nitriles. organic-chemistry.org Some water-soluble copper catalysts allow the reaction to be performed in water, providing a green catalytic system for N-substituted amide synthesis. scielo.br
Iron Catalysis: Iron is an abundant, inexpensive, and environmentally benign metal. Iron catalysts, such as Fe3O4 nanoparticles, have been used in cooperative catalysis with organocatalysts like DABCO for the N-methylation of amides and other amidation reactions. nih.gov
These catalytic approaches represent a significant advance, reducing waste and often allowing for milder reaction conditions compared to classical methods. mdpi.com
Functional Group Interconversions and Chemoselective Transformations of Carbonyl and Carboxyl Moieties
The structure of this compound contains two distinct carbonyl functional groups: an amide and a carboxylic acid. The differential reactivity of these groups allows for a range of chemoselective transformations. A key transformation for creating derivatives is the selective reduction of the carboxylic acid to an aldehyde or alcohol without affecting the more stable amide group.
Traditionally, reducing carboxylic acids requires harsh reducing agents like lithium aluminum hydride (LAH), which would also reduce the amide. However, modern methods allow for high chemoselectivity.
Selective Reduction to Aldehydes: The direct reduction of a carboxylic acid to an aldehyde is a challenging transformation that can be achieved using specific reagents and catalysts.
Catalytic Hydrosilylation: The use of hydrosilanes in the presence of a catalyst is an effective method. For instance, B(C6F5)3 can catalyze the hydrosilylation of carboxylic acids to form disilyl acetals, which can then be hydrolyzed to aldehydes in excellent yields under mild conditions. acs.org Visible light photoredox catalysis can also achieve this transformation, offering mild conditions and broad functional group tolerance. rsc.org Other metal catalysts based on iron or nickel have also been reported for this purpose. organic-chemistry.orgresearchgate.net
Selective Reduction to Alcohols: Borane (B79455) (BH3) complexed with tetrahydrofuran (THF) is known to be chemoselective for the reduction of carboxylic acids over many other functional groups, including amides and esters under controlled conditions. khanacademy.org
These selective transformations are crucial for synthesizing more complex derivatives of the parent compound, enabling the introduction of new functionalities for further chemical modification.
Stereoselective Synthesis of Chiral Analogues and Enantiopure Building Blocks
Introducing chirality into the molecule, for example by placing a substituent at the 3-position of the glutaric acid backbone, requires stereoselective synthetic methods. Since a 3-substituted glutaric acid is prochiral, a key strategy is the enantioselective desymmetrization of a corresponding prochiral starting material, such as a 3-substituted glutaric anhydride.
Desymmetrization of Prochiral Anhydrides: This approach involves the ring-opening of a prochiral 3-substituted glutaric anhydride with a nucleophile, where the stereochemical outcome is controlled by a chiral catalyst or a chiral auxiliary. semanticscholar.org For instance, reacting the anhydride with a chiral alcohol or an Evans' chiral oxazolidinone auxiliary can lead to the formation of a mono-ester or mono-amide with high diastereoselectivity. semanticscholar.org The resulting product can then be further elaborated into the desired chiral target molecule.
Asymmetric Conjugate Addition: Chiral glutamic acid derivatives can be synthesized via asymmetric conjugate addition reactions. For example, a silver-catalyzed conjugate addition-elimination reaction of glycine-derived aldimino esters can produce a variety of substituted and chiral glutamic acid derivatives with high enantioselectivity (up to 99% ee). acs.org
Enzymatic Hydrolysis: Biocatalytic methods, such as the stereoselective hydrolysis of 3-substituted glutaric acid diamides by microorganisms, can produce chiral monoamides with high optical purity. researchgate.net This chemoenzymatic approach offers a green and highly selective route to chiral building blocks. nih.gov
These stereoselective strategies are essential for the synthesis of enantiopure analogues for applications in medicinal chemistry and materials science, where specific stereoisomers often exhibit distinct biological or physical properties. nih.govnih.gov
Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways
Hydrolysis and Solvolysis Reactions of the Amide Linkage Under Diverse Conditions
The amide bond in 5-(Tert-butylamino)-5-oxopentanoic acid, while generally stable, can undergo cleavage through hydrolysis or solvolysis under specific conditions. This reaction breaks the amide C-N bond, yielding glutaric acid and tert-butylamine (B42293).
Acid-Catalyzed Hydrolysis: Under strong acidic conditions and heat, the carbonyl oxygen of the amide is protonated, increasing the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then collapses to release tert-butylamine and glutaric acid. The bulky tert-butyl group can sterically hinder the approach of the nucleophile, often requiring more forcing conditions (higher temperatures or stronger acids) compared to less substituted amides.
Base-Catalyzed Hydrolysis: In the presence of a strong base, the hydroxide (B78521) ion directly attacks the amide carbonyl carbon. This process is generally slower than acid-catalyzed hydrolysis because the amide is less electrophilic. The reaction proceeds through a tetrahedral intermediate, which then expels the tert-butylamide anion, a poor leaving group. This step is typically the rate-determining step and requires significant energy input.
Solvolysis: In addition to water, other nucleophilic solvents like alcohols can facilitate the cleavage of the amide bond, a process known as solvolysis. For instance, alcoholysis in the presence of an acid catalyst would produce a glutaric acid monoester and tert-butylamine.
| Condition | Reagents | Products | Relative Rate |
| Acidic Hydrolysis | Strong acid (e.g., HCl, H₂SO₄), Heat | Glutaric acid, Tert-butylamine | Fast |
| Basic Hydrolysis | Strong base (e.g., NaOH, KOH), Heat | Glutarate salt, Tert-butylamine | Slow |
| Alcoholysis | Alcohol (e.g., Methanol), Acid catalyst, Heat | Glutaric acid monoester, Tert-butylamine | Moderate |
Carbonyl Group Reactivity: Nucleophilic Addition, Enolization, and Oxidation
The molecule possesses two carbonyl groups: one in the carboxylic acid and one in the amide. The carboxylic acid carbonyl is generally more reactive towards nucleophiles than the amide carbonyl. khanacademy.org The lone pair of electrons on the amide nitrogen delocalizes into the carbonyl group, reducing its electrophilicity. libretexts.org
Nucleophilic Addition: The primary site for nucleophilic attack is the carbonyl carbon of the carboxylic acid group, typically after activation (see section 3.3). Direct nucleophilic addition to the unactivated carboxylic acid is difficult due to the acidic proton. Strong reducing agents like borane (B79455) (BH₃) can selectively reduce the carboxylic acid to a primary alcohol without affecting the more stable amide group. libretexts.org
Enolization: The carbon atoms alpha to the carboxylic acid carbonyl (C2 and C4) possess acidic protons. In the presence of a strong base, deprotonation can occur to form an enolate. youtube.com However, the pKa of these protons is relatively high (around 25 for esters), making enolate formation less favorable compared to simple ketones. youtube.com Once formed, this enolate can act as a nucleophile in reactions such as alkylation or aldol (B89426) condensations. The presence of the amide group can influence the regioselectivity of enolization.
Oxidation: The aliphatic carbon chain is generally resistant to oxidation under mild conditions. However, strong oxidizing agents under harsh conditions could lead to cleavage of the carbon-carbon bonds. Specific oxidative reactions targeting the positions alpha to the carbonyls are possible if the molecule is first converted into a suitable derivative.
Carboxylic Acid Group Derivatization and Activation for Further Transformations
The carboxylic acid group is a versatile handle for a wide array of chemical transformations. jackwestin.com Activation of this group is often the first step, converting the hydroxyl group into a better leaving group and facilitating nucleophilic acyl substitution. libretexts.orglibretexts.org
Common derivatization and activation methods include:
Conversion to Acyl Chlorides: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) convert the carboxylic acid into a highly reactive acyl chloride. libretexts.orglibretexts.org This derivative readily reacts with various nucleophiles.
Conversion to Esters: Fischer esterification, involving reaction with an alcohol in the presence of an acid catalyst, yields the corresponding ester. youtube.com
Conversion to Anhydrides: Reaction with an acyl chloride or another carboxylic acid molecule under dehydrating conditions can form a mixed or symmetric anhydride (B1165640). jackwestin.com
Activation with Carbodiimides: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) activate the carboxylic acid to form a reactive O-acylisourea intermediate. libretexts.orgthermofisher.com This intermediate is highly susceptible to nucleophilic attack by amines or alcohols, forming amides or esters, respectively. This method is common in peptide synthesis. thermofisher.com
| Reagent | Derivative Formed | Reactivity |
| Thionyl Chloride (SOCl₂) | Acyl Chloride | Very High |
| Alcohol (e.g., R'OH) / Acid Catalyst | Ester | Moderate |
| Carbodiimide (e.g., EDAC) | O-Acylisourea Intermediate | High |
Intramolecular Cyclization and Ring-Forming Reactions Involving Amide and Keto-Acid Functionalities
The five-carbon backbone of this compound makes it a suitable precursor for the formation of six-membered rings through intramolecular cyclization. Such reactions typically require activation of the carboxylic acid group.
For instance, if the carboxylic acid is converted to a highly reactive acyl chloride, the amide nitrogen could potentially act as an intramolecular nucleophile. This would lead to an N-tert-butyl-glutarimide derivative. This type of reaction is a key strategy in the synthesis of cyclic imides from dicarboxylic acid monoamides. nih.govresearchgate.net The process involves the formation of a transient reactive intermediate which then undergoes cyclization. nih.gov
The general pathway would be:
Activation: The carboxylic acid is converted to an activated species (e.g., acyl chloride, mixed anhydride).
Nucleophilic Attack: The lone pair of electrons on the amide nitrogen attacks the activated carbonyl carbon.
Cyclization: A tetrahedral intermediate is formed, which then collapses to form the six-membered imide ring and expel the leaving group.
This cyclization is generally favored due to the thermodynamic stability of the resulting six-membered ring.
Rearrangement Reactions and Mechanistic Elucidation Studies
While specific rearrangement reactions for this compound are not extensively documented, its structure allows for the possibility of classical organic rearrangements if the functional groups are appropriately modified.
For example, if the carboxylic acid is converted into an acyl azide (B81097) (e.g., via the acyl chloride followed by reaction with sodium azide), it could undergo a Curtius rearrangement . byjus.com Upon heating, the acyl azide would lose nitrogen gas (N₂) to form an isocyanate intermediate. This isocyanate could then be trapped by various nucleophiles. If trapped with water, it would ultimately yield 4-amino-N-tert-butylbutanamide after decarboxylation.
Similarly, a Hofmann rearrangement could be envisioned if the carboxylic acid were first converted to a primary amide (a challenging transformation without affecting the existing amide) and then treated with bromine and a base. byjus.com
The Beckmann rearrangement is another possibility if the carboxylic acid were converted through several steps into a ketoxime. byjus.commasterorganicchemistry.com
Mechanistic elucidation for such reactions would typically involve isotopic labeling studies to trace the migration of the alkyl chain and computational studies to model the transition states and intermediates.
Kinetic and Thermodynamic Aspects of Catalytic Transformations
Catalysis plays a crucial role in overcoming the activation energy barriers for many transformations of this compound.
Kinetics:
Amide Hydrolysis: The rate of both acid- and base-catalyzed hydrolysis is dependent on temperature and the concentration of the catalyst. The steric bulk of the tert-butyl group significantly impacts the kinetics, slowing the rate of nucleophilic attack compared to less hindered amides.
Esterification: The kinetics of acid-catalyzed esterification are influenced by the concentration of the acid catalyst and the removal of water to drive the equilibrium forward.
Amide Bond Formation: The use of coupling agents like EDAC dramatically increases the rate of reaction between the carboxylic acid and an external amine by forming a highly reactive intermediate. mdpi.com
Thermodynamics:
Hydrolysis: The hydrolysis of the amide bond is thermodynamically favorable (exergonic), but it has a high activation energy, making it kinetically stable under normal conditions.
Cyclization: The intramolecular cyclization to form a six-membered glutarimide (B196013) ring is generally thermodynamically favored due to the stability of the resulting ring system (low ring strain).
Rearrangements: Reactions like the Curtius rearrangement are driven by the thermodynamically favorable expulsion of a small, stable molecule like nitrogen gas.
Detailed kinetic and thermodynamic studies for this compound itself are sparse in the literature. However, the principles governing the reactivity of its constituent functional groups are well-established and provide a robust framework for predicting its chemical behavior.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment in Research
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) Techniques for Complex Structural Determination
High-Resolution NMR spectroscopy is a cornerstone for determining the molecular structure of organic compounds. For 5-(Tert-butylamino)-5-oxopentanoic acid, ¹H and ¹³C NMR provide the initial framework of the carbon-hydrogen skeleton. The proton NMR spectrum is expected to show distinct signals for the tert-butyl group (a sharp singlet), the three methylene groups of the pentanoic acid chain (multiplets), and exchangeable protons from the amide (N-H) and carboxylic acid (O-H) groups. The ¹³C NMR spectrum complements this by identifying all nine unique carbon atoms, including the two distinct carbonyl carbons.
| ¹H NMR - Predicted Chemical Shifts | ¹³C NMR - Predicted Chemical Shifts |
| Assignment | δ (ppm) |
| -C(CH₃)₃ | ~1.3 |
| -CH₂-CH₂-COOH | ~1.8-2.0 |
| -CH₂-C(O)NH- | ~2.2-2.4 |
| -CH₂-CH₂-C(O)NH- | ~2.2-2.4 |
| -C (CH₃)₃ | ~50-51 |
| -C(O)N H- | ~7.5-8.0 |
| -C(O)O H | ~10-12 |
Note: Predicted chemical shifts are based on standard values for similar functional groups and may vary depending on the solvent and experimental conditions.
To unambiguously assign these signals and confirm the molecular structure, multidimensional NMR techniques are employed.
2D-NMR: Techniques like Correlation Spectroscopy (COSY) are used to establish proton-proton coupling networks. For this compound, COSY spectra would reveal correlations between the adjacent methylene protons in the pentanoic acid backbone, confirming their sequence. Heteronuclear correlation experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to map connections between protons and carbons. An HSQC experiment would link each methylene proton signal to its directly attached carbon signal. The HMBC experiment is particularly powerful as it reveals longer-range (2-3 bond) couplings. Key HMBC correlations would include the signal from the tert-butyl protons to the amide carbonyl carbon and the quaternary carbon of the tert-butyl group, definitively confirming the N-tert-butyl substitution.
3D-NMR: While often applied to more complex biomolecules, 3D-NMR techniques could be utilized if the compound were part of a larger, more complex structure or if significant signal overlap occurred in 2D spectra. Techniques like HNCO or HNCA could trace connectivities through the amide bond, though their application for this specific small molecule is generally not required for basic structural confirmation.
Solid-State NMR (ssNMR) provides insight into the structure and dynamics of molecules in their crystalline or amorphous solid forms. For this compound, ssNMR is invaluable for studying polymorphism—the ability of the compound to exist in different crystal forms. Different polymorphs can exhibit distinct chemical shifts due to variations in molecular packing and intermolecular interactions. nih.gov Furthermore, ssNMR can probe hydrogen bonding networks, for instance, between the carboxylic acid and amide moieties of adjacent molecules in the crystal lattice, which dictates the supramolecular structure.
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pathway Studies
Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis.
HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula. For this compound, HRMS is used to confirm its molecular formula as C₉H₁₇NO₃.
| HRMS Data for this compound | |
| Molecular Formula | C₉H₁₇NO₃ |
| Calculated Monoisotopic Mass | 187.12084 u |
| Observed Ion (e.g., [M+H]⁺) | 188.12812 u |
| Observed Ion (e.g., [M-H]⁻) | 186.11356 u |
Note: Observed ion masses are theoretical and would be confirmed experimentally to four or more decimal places.
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a parent ion, inducing its fragmentation, and then analyzing the resulting fragment ions. This technique is instrumental in confirming the structure of this compound by mapping its fragmentation pathways. unito.it Common fragmentation patterns for amides and carboxylic acids include cleavage adjacent to the carbonyl groups and alpha-cleavage. libretexts.org A prominent fragmentation for tert-butyl containing compounds is the loss of the stable tert-butyl cation. nih.gov
This detailed fragmentation fingerprint is not only crucial for structural confirmation but also for impurity profiling, as related impurities will likely exhibit different fragmentation patterns, allowing for their detection and identification even at low levels.
| Proposed MS/MS Fragmentation of [M+H]⁺ Ion (m/z 188.13) | ||
| Proposed Fragment Ion | Neutral Loss | Fragment m/z |
| [M+H - H₂O]⁺ | H₂O | 170.12 |
| [M+H - COOH]⁺ | HCOOH | 142.14 |
| [M+H - C(CH₃)₃]⁺ | C₄H₈ | 132.08 |
| [C(CH₃)₃]⁺ | C₅H₈NO₃ | 57.07 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly effective for identifying functional groups, as each group has characteristic vibrational frequencies. mdpi.com These techniques are complementary; for instance, the carbonyl (C=O) stretch is typically very strong in IR spectra, while carbon-carbon backbone stretches are often more prominent in Raman spectra. kurouskilab.com
For this compound, IR spectroscopy would clearly show a broad absorption for the O-H stretch of the carboxylic acid (resulting from hydrogen bonding), the N-H stretch of the secondary amide, and two distinct C=O stretching bands for the carboxylic acid and amide (Amide I band). The N-H bend (Amide II band) would also be visible. researchgate.net Raman spectroscopy would complement this by providing information on the aliphatic C-H and C-C bonds of the molecular skeleton. Subtle shifts in these vibrational frequencies can also provide insights into the compound's conformation and intermolecular hydrogen bonding in both solid and solution states. nih.gov
| Characteristic Vibrational Frequencies | |
| Functional Group | Vibration Mode |
| Carboxylic Acid | O-H stretch |
| Amide | N-H stretch |
| Aliphatic | C-H stretch |
| Carboxylic Acid | C=O stretch |
| Amide | C=O stretch (Amide I) |
| Amide | N-H bend (Amide II) |
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis of Derivatives
X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state. For a derivative of this compound, this method would provide precise information on bond lengths, bond angles, and torsion angles, confirming its molecular structure.
A crucial application of X-ray crystallography is the determination of absolute stereochemistry. If this compound were synthesized in a chiral form, or if a chiral center were introduced in a derivative, X-ray diffraction analysis of a single crystal would establish the absolute configuration (R or S) of each stereocenter.
Furthermore, the analysis of the crystal structure reveals the packing of molecules within the crystal lattice. This includes identifying intermolecular interactions such as hydrogen bonding, which are likely to occur involving the carboxylic acid and amide functional groups of this compound. Understanding these interactions is vital for comprehending the solid-state properties of the compound.
A hypothetical data table for the crystallographic analysis of a derivative of this compound is presented below.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 15.678 |
| α (°) | 90 |
| β (°) | 95.12 |
| γ (°) | 90 |
| Volume (ų) | 857.3 |
| Z (molecules per unit cell) | 4 |
| Calculated Density (g/cm³) | 1.152 |
| R-factor | 0.045 |
Advanced Chromatographic Methods for Purification, Isolation, and Analytical Separation
Chromatographic techniques are indispensable for the purification, isolation, and analytical assessment of chemical compounds like this compound.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) Applications
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis and purification of this compound due to its polarity. A reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase. The retention time of the compound would be a key parameter for its identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and thermally stable compounds. Due to the low volatility of this compound, a derivatization step would be necessary prior to analysis. This typically involves converting the polar carboxylic acid and amide groups into more volatile esters and silyl ethers, for example, through reaction with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting mass spectrum would show a characteristic fragmentation pattern, allowing for structural confirmation.
The following table illustrates hypothetical chromatographic data for this compound.
| Technique | Column | Mobile Phase/Carrier Gas | Detector | Hypothetical Retention Time (min) |
| HPLC | C18 (4.6x250mm) | Acetonitrile:Water (70:30) | UV (210 nm) | 8.5 |
| GC-MS (derivatized) | HP-5ms (30m x 0.25mm) | Helium | Mass Spec | 12.2 |
Chiral Chromatography for Enantiomeric Purity Assessment and Resolution
Should this compound or its derivatives be chiral, chiral chromatography would be the method of choice for separating the enantiomers and determining the enantiomeric purity. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
The choice of the chiral stationary phase is critical and would depend on the specific structure of the analyte. For an acidic compound like this compound, a CSP based on a chiral selector like a cyclodextrin or a protein could be effective. The separation of the enantiomers would allow for the determination of the enantiomeric excess (% ee), a critical parameter for chiral compounds.
A hypothetical chiral HPLC separation is outlined in the table below.
| Column (CSP) | Mobile Phase | Flow Rate (mL/min) | Retention Time Enantiomer 1 (min) | Retention Time Enantiomer 2 (min) | Resolution (Rs) |
| Chiralcel OD-H | Hexane:Isopropanol (90:10) | 1.0 | 15.3 | 17.8 | 1.8 |
Computational and Theoretical Chemistry Insights into Molecular Structure and Reactivity
Role and Applications of 5 Tert Butylamino 5 Oxopentanoic Acid in Advanced Chemical Synthesis and Materials Science
As a Versatile Building Block for the Construction of Complex Organic Molecules
No specific examples or research studies have been identified that utilize 5-(Tert-butylamino)-5-oxopentanoic acid as a building block in the synthesis of complex organic molecules. Its bifunctional nature, possessing both a carboxylic acid and a tertiary amide, theoretically allows for various synthetic transformations. However, no documented instances of its use in this capacity are available.
Scaffold for Peptidomimetic Design and Synthesis in Chemical Biology Research
There is no available research demonstrating the use of this compound as a scaffold for peptidomimetic design. Peptidomimetics are compounds that mimic the structure and function of peptides. While derivatives of dicarboxylic acids can be employed in such designs to constrain peptide conformations or to act as peptide backbone replacements, there are no specific studies that have incorporated the this compound moiety for this purpose.
Precursor for Advanced Polymer Chemistry and Functional Material Design
The synthesis of polymers often involves the use of monomers with two reactive functional groups. In principle, this compound could serve as a monomer or a modifying agent in polymer synthesis due to its carboxylic acid group. For instance, it could be incorporated into polyesters or polyamides. However, a review of the current scientific literature does not yield any studies where this specific compound has been used as a precursor for polymer chemistry or in the design of functional materials.
Role in Supramolecular Chemistry and Self-Assembly Processes for Novel Architectures
Molecules containing both hydrogen bond donors and acceptors, such as carboxylic acids and amides, can participate in supramolecular self-assembly. These non-covalent interactions can lead to the formation of well-ordered, higher-level structures. There is, however, no research available that describes the specific role of this compound in supramolecular chemistry or its self-assembly into novel architectures.
Development of Novel Linker Technologies for Molecular Conjugation and Scaffold Assembly
Linker molecules are crucial in various fields, including drug delivery and proteomics, for connecting different molecular entities. The structure of this compound, with a reactive carboxylic acid and a stable amide, suggests potential as a linker. Despite this theoretical potential, there are no published reports on its development or application in novel linker technologies for molecular conjugation or scaffold assembly.
Applications in Synthetic Methodologies as a Chiral Auxiliary, Ligand, or Reagent
There is no information to suggest that this compound is used as a chiral auxiliary in asymmetric synthesis, as a ligand in catalysis, or as a specific reagent in any synthetic methodology. For it to function as a chiral auxiliary, the molecule itself would need to be chiral, and there is no indication of this in its name or any available data.
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Routes and Highly Efficient Catalytic Systems for Sustainable Production
The industrial synthesis of amides, including "5-(Tert-butylamino)-5-oxopentanoic acid," has traditionally relied on methods that are often inefficient and generate considerable waste. catalyticamidation.info A key area of future research will be the development of sustainable and greener synthetic methodologies. This involves moving away from stoichiometric activating agents that produce hazardous byproducts. catalyticamidation.info
One promising direction is the use of catalytic direct amidation, where a carboxylic acid and an amine react to form an amide with water as the only byproduct. catalyticamidation.info Research into highly efficient catalytic systems is crucial. Boronic acids, for example, have shown potential as catalysts for amidation reactions. sigmaaldrich.comrsc.org Future work could focus on developing more robust and versatile boron-based catalysts that operate under milder conditions. catalyticamidation.inforsc.org
Transition metal catalysts, such as those based on ruthenium, are also being explored for the dehydrogenative coupling of alcohols and amines to produce amides, offering an alternative sustainable route. sigmaaldrich.com The development of photocatalysts, like Covalent Organic Frameworks (COFs), presents another innovative approach, enabling amide synthesis under mild, light-activated conditions, which could significantly reduce the environmental impact of production. dst.gov.in
The table below summarizes some emerging catalytic systems for amide synthesis that could be adapted for the sustainable production of "this compound."
| Catalytic System | Description | Potential Advantages for Sustainable Production |
| Boronic Acid Catalysts | Organocatalysts that activate carboxylic acids for amidation. | Metal-free, often milder reaction conditions. |
| Transition Metal Catalysts (e.g., Ru, Ni, Pd) | Catalyze amide formation through various mechanisms, including dehydrogenative coupling and cross-coupling of esters and amines. sigmaaldrich.commdpi.com | High efficiency and potential for broad substrate scope. mdpi.com |
| Enzymatic Catalysis (e.g., Lipases) | Biocatalysts that mediate amide bond formation in green solvents. nih.govnih.gov | High selectivity, mild reaction conditions, and biodegradable. nih.govnih.gov |
| Photocatalysts (e.g., Covalent Organic Frameworks) | Heterogeneous catalysts that use light energy to drive the amidation reaction. dst.gov.in | Use of a renewable energy source, catalyst recyclability, and mild conditions. dst.gov.in |
Advanced Mechanistic Studies using Ultrafast Spectroscopy and In Situ Techniques
A deeper understanding of the reaction mechanisms governing the synthesis of "this compound" is essential for the rational design of more efficient catalysts and processes. Future research will likely employ advanced analytical techniques to probe these mechanisms in real-time.
Ultrafast spectroscopy, with its ability to capture transient intermediates and transition states on the femtosecond to picosecond timescale, can provide unprecedented insights into the dynamics of bond formation and cleavage during the amidation reaction. In situ techniques, such as ReactIR and in situ NMR, will allow for the continuous monitoring of reaction species, providing valuable kinetic and mechanistic data under actual reaction conditions. These studies will be critical for understanding the role of the catalyst and solvent in the reaction pathway, leading to more targeted process optimization.
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. In the context of "this compound," AI and ML algorithms can be trained on large datasets of reaction information to predict the outcomes of new reactions, suggest optimal reaction conditions, and even propose novel synthetic routes.
This computational approach can significantly accelerate the discovery and development of new catalysts and processes by reducing the need for extensive trial-and-error experimentation. For instance, ML models could predict the catalytic activity of a range of potential catalysts for the synthesis of this compound, allowing researchers to focus their experimental efforts on the most promising candidates.
Development of High-Throughput Screening Methodologies for Derivative Synthesis and Screening
The synthesis and screening of derivatives of "this compound" are crucial for discovering new applications and optimizing its properties for specific uses. High-throughput screening (HTS) methodologies will be instrumental in accelerating this process.
Future research will focus on developing automated platforms that can rapidly synthesize a large library of derivatives in parallel and then screen them for desired properties, such as biological activity or material performance. This will involve the use of robotic systems for liquid handling and reaction setup, as well as the development of rapid and sensitive analytical techniques for product characterization and activity assessment.
Bio-inspired Synthesis and Biocatalytic Approaches for Analogues
Nature provides a rich source of inspiration for the development of novel and sustainable chemical processes. Bio-inspired synthesis and biocatalytic approaches offer promising avenues for the production of analogues of "this compound."
Enzymes, such as lipases, have already been shown to be effective catalysts for amide bond formation under mild and environmentally friendly conditions. nih.govnih.gov Future research could explore the use of a wider range of enzymes, including engineered enzymes with tailored specificities, for the synthesis of a diverse array of analogues. This enzymatic approach offers the potential for high chemo-, regio-, and stereoselectivity, which is often difficult to achieve with traditional chemical methods. nih.gov
Advanced Functional Materials Development from Derivatives
Derivatives of "this compound" could serve as valuable building blocks for the development of advanced functional materials. The presence of both a carboxylic acid and an amide group provides opportunities for a variety of chemical modifications and polymerizations.
Future research in this area could focus on incorporating these derivatives into polymers to create materials with tailored properties, such as enhanced thermal stability, specific recognition capabilities, or biocompatibility. For example, these derivatives could be used to develop new biodegradable polymers or functional coatings. The unique chemical structure of "this compound" offers a versatile platform for the design and synthesis of next-generation materials.
Q & A
What are the common synthetic routes for 5-(Tert-butylamino)-5-oxopentanoic acid, and how can reaction conditions be optimized?
Basic Research Question
The synthesis typically involves tert-butoxycarbonyl (Boc) protection strategies. A practical approach includes coupling tert-butylamine with levulinic acid derivatives under activated carboxyl conditions (e.g., using carbodiimides like EDC/HOBt). Reaction optimization may involve adjusting solvent polarity (e.g., DMF or THF), temperature (0–25°C), and stoichiometric ratios to minimize side reactions like over-acylation. Evidence from tert-butoxycarbonylamino derivative syntheses suggests that stereochemical control can be achieved via chiral auxiliaries or enantioselective catalysis .
How does the tert-butylamino group influence the compound’s stability under different pH conditions?
Advanced Research Question
The tert-butyl group provides steric hindrance, enhancing stability against hydrolytic degradation. In acidic conditions (pH < 3), the Boc-protected amine may undergo deprotection, while alkaline conditions (pH > 10) could lead to ester hydrolysis. Stability studies should employ HPLC or LC-MS to monitor degradation products, with buffer systems simulating physiological (pH 7.4) or storage conditions. Contradictions in stability data across studies may arise from impurities or varying analytical methodologies .
What spectroscopic techniques are most effective for characterizing this compound?
Basic Research Question
Key techniques include:
- NMR : H and C NMR to confirm the tert-butyl group (δ ~1.4 ppm for H) and carbonyl resonances (δ ~170–175 ppm for C).
- FT-IR : Peaks at ~1650–1750 cm for amide/ester carbonyl stretches.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]) and fragmentation patterns.
Purity validation requires complementary methods like HPLC with UV/RI detection .
What strategies can resolve contradictions in bioactivity data across studies using this compound?
Advanced Research Question
Contradictions may stem from differences in:
- Purity : Rigorous purification (e.g., flash chromatography, recrystallization) and orthogonal characterization (e.g., NMR, elemental analysis) are critical.
- Assay Conditions : Standardize cell culture media (e.g., serum-free vs. serum-containing) or enzymatic assay buffers.
- Structural Variants : Confirm the absence of tautomers or hydrate forms via X-ray crystallography or dynamic NMR. Meta-analyses of published data should account for these variables .
How can the purity of this compound be assessed and validated in synthetic preparations?
Basic Research Question
Purity assessment requires a tiered approach:
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to quantify impurities.
- Thermogravimetric Analysis (TGA) : Detect residual solvents or moisture.
- Elemental Analysis : Validate C/H/N ratios against theoretical values.
For trace impurities, LC-MS/MS or H NMR with relaxation delays can identify low-abundance contaminants .
What computational models predict the interaction of this compound with biological targets?
Advanced Research Question
Molecular docking (AutoDock, Schrödinger) and molecular dynamics simulations (AMBER, GROMACS) can model interactions with enzymes or receptors. Parameters should account for the compound’s conformational flexibility (e.g., rotation of the tert-butyl group) and solvation effects. QSAR models trained on analogs with similar tert-butylamino motifs may predict binding affinity or metabolic stability .
What are the solubility properties of this compound, and how do they affect experimental design?
Basic Research Question
The compound exhibits limited aqueous solubility due to the hydrophobic tert-butyl group. Solubility can be enhanced via:
- Co-solvents : DMSO or ethanol (≤10% v/v).
- pH Adjustment : Ionization of the carboxylic acid group at pH > 5.
- Liposomal Formulation : For in vivo studies. Solubility profiles should be confirmed using nephelometry or UV-vis spectroscopy in relevant buffers .
How can researchers design analogs of this compound to enhance its pharmacological profile?
Advanced Research Question
Rational analog design may focus on:
- Bioisosteres : Replacing the tert-butyl group with trifluoromethyl or cyclopropane moieties to balance lipophilicity.
- Side Chain Modifications : Introducing polar groups (e.g., hydroxyl, amine) to improve solubility.
- Prodrug Strategies : Esterification of the carboxylic acid for enhanced membrane permeability. Synthetic routes should prioritize modular approaches (e.g., solid-phase peptide synthesis) for rapid iteration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
